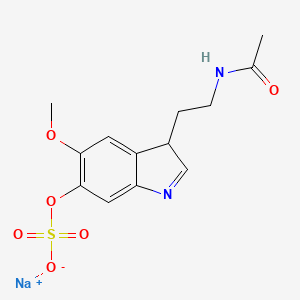

(R)-叔丁氧羰基氨基苯乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds such as (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester involves a versatile method demonstrating the regioselective functionalization of ring nitrogens and the C3 amino group, highlighting the synthetic utility of tert-butoxycarbonyl protected intermediates in organic synthesis (Lauffer & Mullican, 2002).

Molecular Structure Analysis

The molecular structure of tert-butoxycarbonyl-containing compounds is characterized by X-ray diffraction and density functional theory (DFT) calculations, as seen in studies of tert-butoxycarbonylglycyl-dehydroalanylglycine methyl ester. These analyses reveal the conformational preferences of the peptide chain in both solid-state and gas phase, indicating the influence of tert-butoxycarbonyl groups on the overall molecular structure (Ejsmont, Gajda, & Makowski, 2007).

Chemical Reactions and Properties

The chemical reactivity of tert-butoxycarbonyl-protected amino acids is highlighted in their use for the synthesis of pentafluorophenyl-(tert-butoxycarbonylamino)methyl carbamates, demonstrating the role of tert-butoxycarbonyl protection in facilitating complex synthetic transformations (Sureshbabu, Narendra, & Kantharaju, 2008).

Physical Properties Analysis

The synthesis and characterization of amino acid-derived polymers, including those with tert-butoxycarbonyl protection, offer insights into the physical properties of these materials. Such studies reveal the solubility, specific rotation, and circular dichroism (CD) spectroscopic properties, indicating the influence of tert-butoxycarbonyl groups on the physical behavior of the polymers (Qu, Sanda, & Masuda, 2009).

Chemical Properties Analysis

The chemical properties of tert-butoxycarbonyl-protected compounds are further elucidated through their application in the synthesis of ureidopeptides, showcasing the versatility of tert-butoxycarbonyl protection in peptide synthesis and the generation of complex molecular architectures (Sureshbabu et al., 2008).

科学研究应用

有机化学合成

亚砜合成: (R)-叔丁氧羰基氨基苯乙酸甲酯用于合成具有生物活性残基的亚砜。例如,它已被用于生产对映体纯形式的亚砜,证明了它在手性合成中的用途 (Aversa 等人,2005 年)。

肽构象研究: 该化合物在研究肽链的构象(晶态和气相)中发挥了重要作用,提供了对肽的结构动力学的见解 (Ejsmont 等人,2007 年)。

二肽模拟物: 它用于合成二肽模拟物,例如在创建抑制白细胞介素-1β 转换酶的化合物中,说明了其在药物化学中的相关性 (Lauffer & Mullican, 2002)。

材料科学应用

- 聚合物合成: 该化合物用于合成聚合物,特别是那些含有氨基酸部分的聚合物。已证明将其掺入聚合物中会影响所得材料的溶解性和结构构象等性质 (Qu, Sanda, & Masuda, 2009)。

药物化学

癌症研究: 它在用于癌症治疗中的荧光成像和光动力治疗的光敏剂合成中具有应用。这说明了其在开发新的癌症治疗策略中的潜力 (Patel 等人,2016 年)。

非天然氨基酸的合成: 该化合物用于合成非天然氨基酸,这对于开发新型药物和生物活性化合物至关重要 (Ferreira, Maia, & Monteiro, 2003)。

安全和危害

未来方向

Future research could focus on the characterization of “®-tert-Butoxycarbonylaminop henylacetic acid methyl ester” and its derivatives, as well as their potential applications in various fields. For instance, the bacteriostatic activity of 2-phenylethanol derivatives has been linked to their interaction with biomembranes . Additionally, catalytic amidations from carboxylic acid and ester derivatives are an area of ongoing research .

属性

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUHEYOGXNRVCO-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)